N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the amidoxime route, where an amidoxime reacts with a carboxylic acid derivative under cyclodehydration conditions . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The amidoxime route is favored due to its efficiency and the availability of starting materials. The process typically includes steps such as:
- Preparation of the amidoxime intermediate.
- Cyclization to form the 1,2,4-oxadiazole ring.
- Coupling with the appropriate phenyl and acetamide derivatives.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and acetamide groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a bioisostere for amides and esters, enhancing the compound’s stability and bioavailability . The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Explored for its anticancer and antimicrobial properties.
1,2,3-Oxadiazole: Studied for its potential as a high-energy material.
Uniqueness
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other oxadiazole derivatives .
Properties
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)14-7-5-8-15(11-14)20-18(23)12-24-16-9-4-6-13(2)10-16/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMCYBHICNGVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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